![molecular formula C11H10N4O3S B5549490 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone
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Overview
Description
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is a heterocyclic compound that contains a triazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with 5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties.
Material Science: The compound’s nonlinear optical properties make it of interest for optoelectronic applications.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group can interact with hydrophobic pockets in receptors, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used for systemic infections.
Uniqueness
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is unique due to its specific combination of a triazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7-12-11(14-13-7)19-6-10(16)8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJQXNRQUMQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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